2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
Description
Contextualization within Nitrogen-Bridged Imidazo[1,2-a]pyridine (B132010) Heterocycles
2-(Imidazo[1,2-a]pyridin-3-yl)acetamide belongs to the family of imidazo[1,2-a]pyridines, which are bicyclic heterocyclic compounds. This structure consists of a pyridine (B92270) ring fused to an imidazole (B134444) ring, creating a nitrogen-bridged system. bio-conferences.orgnih.gov These compounds are aromatic and are of great interest due to their structural similarities to naturally occurring purines and indoles, which are fundamental to many biochemical processes. bio-conferences.org The imidazo[1,2-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a wide range of biological activities. nih.govnih.gov The unique electronic and steric properties of this scaffold make it a versatile starting point for the design of new drugs. bio-conferences.org
Historical Development and Significance of Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold has a rich history in medicinal chemistry, with research highlighting its diverse pharmacological potential. benthamdirect.com Derivatives of this scaffold have been investigated for a broad spectrum of activities, including antiviral, antibacterial, analgesic, antipyretic, and anti-inflammatory properties. benthamdirect.comresearchgate.net The versatility of the imidazo[1,2-a]pyridine ring system has led to the development of several commercially successful drugs. nih.govnih.gov The ongoing exploration of this scaffold is driven by the desire to discover novel therapeutic agents with improved efficacy and selectivity. nih.govnih.gov Synthetic chemists have developed numerous methods for the construction and functionalization of the imidazo[1,2-a]pyridine ring, further expanding its utility in drug discovery. researchgate.netorganic-chemistry.org
Rationale for Research Focus on this compound and 3-Substituted Acetamide (B32628) Derivatives
The focus on this compound and its 3-substituted acetamide derivatives stems from the significant biological activities observed in molecules containing this specific structural motif. The acetamide group at the 3-position of the imidazo[1,2-a]pyridine ring has been identified as a key pharmacophore, contributing to the binding affinity and efficacy of these compounds at their respective biological targets.
The imidazo[1,2-a]pyridine-3-acetamide motif is famously present in the well-known hypnotic agent, Zolpidem. wikipedia.orgbritannica.comresearchgate.net Zolpidem, used for the short-term treatment of insomnia, acts as a positive allosteric modulator of the GABA-A receptor. wikipedia.orgpatsnap.com Its chemical structure, which is distinct from benzodiazepines, features the core this compound framework. britannica.comdrugbank.com The success of Zolpidem has spurred further investigation into other derivatives containing this motif, leading to the discovery of compounds with a wide array of potential therapeutic applications, including anti-ulcer and antituberculosis agents. bio-conferences.orgrsc.orgnih.gov The acetamide moiety plays a crucial role in the molecule's interaction with its target receptor, highlighting the importance of this functional group in the design of new bioactive compounds based on the imidazo[1,2-a]pyridine scaffold. researchgate.net
Research Findings on Imidazo[1,2-a]pyridine Derivatives
The following table summarizes key research findings on various derivatives of the imidazo[1,2-a]pyridine scaffold, illustrating the broad therapeutic potential of this chemical class.
| Derivative Class | Key Findings | Reference(s) |
| Imidazo[1,2-a]pyrazine (B1224502) derivatives | Designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some compounds showing moderate to potent activity against wild-type HIV-1. | nih.govresearchgate.net |
| Imidazo[1,2-a]pyridine-3-carboxamides | Showcased remarkable potential as clinical candidates against multidrug-resistant and extensively drug-resistant tuberculosis. | bio-conferences.orgrsc.org |
| 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids | Synthesized and evaluated as inhibitors of Rab geranylgeranyl transferase, with activity dependent on the substituent at the C6 position. | nih.gov |
| 3-Substituted Imidazo[1,2-a]pyridines | Synthesized as potential antiulcer agents, with several compounds demonstrating good cytoprotective properties. | nih.gov |
| C2-Functionalized Imidazo[1,2-a]pyridines | Explored for their biological profile, as functionalization at the C2 position is generally more challenging than at the C3 position. | researchgate.net |
| Imidazo[1,2-a]pyrimidine Derivatives | Investigated for their potential as dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJOHWXCJYNOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176219 | |
| Record name | Imidazo(1,2-a)pyridine-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21801-86-5 | |
| Record name | Imidazo[1,2-a]pyridine-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21801-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo(1,2-a)pyridine-3-acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Imidazo 1,2 a Pyridin 3 Yl Acetamide and Structural Analogues
Approaches to the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous commercial drugs. nih.govnih.gov Consequently, a variety of synthetic methods have been developed for its efficient construction. acs.org
Classical Condensation Reactions of 2-Aminoazines with α-Haloketones
One of the most fundamental and long-standing methods for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminoazine, such as 2-aminopyridine (B139424), and an α-haloketone. nih.gov This reaction, a variant of the Tschitschibabin synthesis, involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. acs.orgresearchgate.net
The process begins with the nucleophilic attack of the pyridine (B92270) ring nitrogen onto the carbon bearing the halogen, forming a pyridinium (B92312) salt intermediate. Subsequent deprotonation of the amino group allows for an intramolecular condensation onto the ketone carbonyl, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring. beilstein-journals.org This method is robust and has been adapted using various α-haloketones and substituted 2-aminopyridines to generate a wide array of derivatives. acs.orgnih.gov For instance, the reaction has been performed using bromoacetaldehyde (B98955) and 2-aminopyridine at elevated temperatures, as well as with α-bromo/chloroketones, sometimes without the need for a catalyst or solvent. acs.org Some modern variations generate the α-haloketone in situ to streamline the process. beilstein-journals.org
Multicomponent Strategies for Core Formation
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, offering high atom economy and operational simplicity by combining three or more reactants in a single step. nih.gov Several MCRs have been developed for the one-pot synthesis of the imidazo[1,2-a]pyridine core.
A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide. researchgate.netindianchemicalsociety.com This reaction is typically catalyzed by a Lewis or Brønsted acid, such as scandium triflate or phosphotungstic acid, and can be accelerated using microwave irradiation. acs.orgrsc.org The reaction proceeds through the formation of an iminium ion from the aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by a hydrogen shift to yield the final product. rsc.org
Other notable MCRs involve the copper-catalyzed coupling of 2-aminopyridines, aldehydes, and terminal alkynes. acs.orgmdpi.com These reactions also proceed via an imine intermediate, followed by the copper-catalyzed activation of the alkyne, nucleophilic attack, and subsequent 5-exo-dig cyclization to construct the heterocyclic core. mdpi.comyoutube.com The versatility of these MCRs allows for the rapid generation of a diverse library of substituted imidazo[1,2-a]pyridines by simply varying the starting components. acs.org
Table 1: Selected Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Aldehyde | Isonitrile | Scandium Triflate, Yb(OTf)₃, HPW | acs.orgindianchemicalsociety.comrsc.org |
| 2-Aminopyridine | Aldehyde | Terminal Alkyne | Copper (CuI, Cu(OTf)₂) | acs.orgmdpi.com |
| 2-Aminopyridine | Aldehyde | Trimethylsilylcyanide | Scandium Triflate | acs.org |
| 2-Aminopyridine | Acetophenone | Dimedone | Molecular Iodine | acs.org |
Regioselective Functionalization at the 3-Position to Incorporate Acetamide (B32628) Moieties
The electronic properties of the imidazo[1,2-a]pyridine ring system inherently favor electrophilic substitution at the C3 position. youtube.com This high regioselectivity is due to resonance stabilization of the intermediate formed upon electrophilic attack at this site, making it the most nucleophilic carbon on the scaffold. youtube.com This characteristic is a major factor in synthetic strategies, with a vast number of derivatives being functionalized at the C3 position. youtube.comresearchgate.net
Direct C3-Alkylation and Acylation Methods
Leveraging the innate reactivity of the C3 position, numerous direct C-H functionalization methods have been developed to introduce alkyl and acyl groups, which are precursors to or components of the acetamide moiety. researchgate.net These methods include Friedel-Crafts-type reactions, radical reactions, and transition-metal-catalyzed couplings.
For example, C3-alkylation has been achieved through a three-component aza-Friedel–Crafts reaction involving imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by a Lewis acid like Y(OTf)₃. researchgate.net Another approach involves the Lewis acid-catalyzed reaction with donor-acceptor cyclopropanes, which act as three-carbon electrophiles to alkylate the C3 position. C3-acylation methods, such as copper-catalyzed C3-formylation using DMSO as the formylating agent, provide a direct route to 3-formyl imidazo[1,2-a]pyridines, which can be further elaborated.
A direct and intuitive method to install the acetamide group is through the acylation of a C3-amino substituted imidazo[1,2-a]pyridine. In a reported synthesis of a close analogue, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, the starting material 2-phenylimidazo[1,2-a]pyridin-3-amine (B1594234) was treated with acetic anhydride. rsc.org The reaction proceeds via nucleophilic attack of the exocyclic amine at the C3 position onto the carbonyl carbon of the acetic anhydride, leading to the formation of the desired acetamide after elimination of acetic acid. rsc.org
Alternatively, the amide bond can be formed through standard peptide coupling reactions. This involves preparing a C3-carboxylic acid derivative of imidazo[1,2-a]pyridine, which is then activated and coupled with an appropriate amine. For instance, the hydrolysis of an ethyl ester at the C3 position yields the corresponding carboxylic acid, which can then undergo amidation to form complex amide derivatives.
A novel and sophisticated approach to creating functionalized precursors involves the copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines. acs.org This reaction introduces two carbonyl groups across the C1 and C2 positions, generating 1,2-dicarbonyl imidazo[1,2-a]pyridines. These 1,2-diketone products are valuable intermediates for further chemical synthesis. acs.org
The reaction uniquely uses N,N-disubstituted acetamides or acetone (B3395972) as the carbonyl source, with molecular oxygen serving as the oxidant. acs.org Isotope-labeling experiments have confirmed that the oxygen atoms incorporated into the product originate from O₂, not from water. acs.org This transformation provides a unique method for installing a vicinal dicarbonyl functionality onto the heterocyclic core.
Table 2: Conditions for Copper-Catalyzed Double Carbonylation of Imidazo[1,2-a]pyridine
| Substrate | Carbonyl Source | Catalyst | Oxidant | Solvent | Product |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | N,N-Dimethylacetamide | CuBr | O₂ | Dichloroethane (DCE) | 1-(Imidazo[1,2-a]pyridin-1-yl)-2-(imidazo[1,2-a]pyridin-2-yl)ethane-1,2-dione |
| Imidazo[1,2-a]pyridine | Acetone | CuBr | O₂ | Dichloroethane (DCE) | 1,2-Di(imidazo[1,2-a]pyridin-2-yl)ethane-1,2-dione |
Data sourced from The Journal of Organic Chemistry. acs.org
Three-Component Aza-Friedel–Crafts Reactions for C3-Alkylation
A notable and efficient method for the C3-alkylation of imidazo[1,2-a]pyridines is the three-component aza-Friedel–Crafts reaction. utexas.edumdpi.comdntb.gov.uanih.govresearchgate.net This approach involves the reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid. utexas.edumdpi.com
Recent research has demonstrated the use of yttrium(III) triflate (Y(OTf)₃) as a highly effective catalyst for this transformation. utexas.edumdpi.comdntb.gov.uanih.govresearchgate.net The reaction proceeds under mild conditions, often in a normal air atmosphere without the need for inert gases or anhydrous solvents, which contributes to its operational simplicity. utexas.edumdpi.comdntb.gov.uanih.govresearchgate.net This methodology offers several advantages, including good to moderate yields, a broad substrate scope with excellent functional group tolerance, and high atom economy. utexas.edumdpi.comdntb.gov.uanih.govnih.gov The ability to perform these reactions on a gram scale further highlights their practical utility for synthesizing a variety of C3-alkylated imidazo[1,2-a]pyridine derivatives. utexas.edumdpi.comdntb.gov.uanih.gov
The versatility of this reaction is showcased by its compatibility with a range of substituted imidazo[1,2-a]pyridines, including those with electron-donating (e.g., methyl) and halogen groups on both the pyridine and phenyl rings. mdpi.comnih.gov This allows for the generation of a diverse library of compounds.
Palladium-Catalyzed Cross-Coupling and Carbonylation for Acetamide Introduction
Palladium-catalyzed reactions are a cornerstone in the synthesis of complex organic molecules, and they play a crucial role in the introduction of the acetamide group onto the imidazo[1,2-a]pyridine scaffold. These reactions typically involve the cross-coupling of a halogenated imidazo[1,2-a]pyridine with a suitable coupling partner or a carbonylation reaction.
The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for forming carbon-carbon bonds. mdpi.com Similarly, the Suzuki-Miyaura cross-coupling, which couples an aryl halide with an organoboron species, is widely used for creating biaryl compounds and can be adapted for the synthesis of imidazo[1,2-a]pyridine derivatives. mdpi.com The Stille cross-coupling, utilizing organotin compounds, also offers a pathway for these transformations, though the toxicity of organostannanes is a concern. mdpi.com
More directly relevant to the synthesis of acetamides is palladium-catalyzed carbonylation. This process can introduce a carbonyl group, which can then be converted to an amide. For instance, a palladium-catalyzed C3-selective C-H oxidative carbonylation of imidazo[1,2-a]pyridines with carbon monoxide and alcohols has been developed to produce esters, which are precursors to acetamides. researchgate.net This method demonstrates high efficiency and functional group tolerance. researchgate.net Furthermore, palladium catalysis can be employed in cascade reactions, such as a one-pot tandem carbamoyl (B1232498) chloride amination and intramolecular urea (B33335) cyclization, to build related heterocyclic systems. nih.gov
Microwave-assisted palladium-catalyzed three-component reactions have also been shown to be highly efficient for generating molecular diversity in 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org The control of the in situ reduction of the palladium(II) pre-catalyst to the active Pd(0) species is critical for the success of these cross-coupling reactions. rsc.org
Strategies for Diversity-Oriented Synthesis of N-Substituted Acetamide Analogues
The generation of libraries of N-substituted 2-(imidazo[1,2-a]pyridin-3-yl)acetamide analogs is crucial for exploring structure-activity relationships. This is achieved through various synthetic strategies, including the direct modification of the acetamide nitrogen and the use of modular synthetic approaches.
Alkylation and Amidation of Acetamide Nitrogen
Direct alkylation or amidation of the nitrogen atom of the acetamide side chain is a straightforward method for introducing diversity. Once the core this compound structure is in place, the N-H bond of the amide can be subjected to various chemical transformations.
For example, the synthesis of N-substituted imidazo[2,1-b]thiazole (B1210989) acetamide derivatives has been achieved through the amidation of a carboxylic acid intermediate with various amines. mdpi.com This is typically facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt). mdpi.com This approach allows for the introduction of a wide range of substituents on the acetamide nitrogen. mdpi.com
Similarly, the synthesis of N-arylacetamide derivatives of thieno[2,3-d]pyrimidines involves the alkylation of a thieno[2,3-d]pyrimidine (B153573) core with arylchloroacetamides. mdpi.com This highlights a general strategy where a reactive handle on the acetamide precursor is used to attach various N-substituents.
Modular Synthesis Approaches Incorporating Acetamide Side Chains
Modular synthesis strategies, particularly those involving multicomponent reactions (MCRs), are highly effective for rapidly building libraries of diverse compounds. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example, condensing 2-aminopyridines, aldehydes, and isocyanides to form the imidazo[1,2-a]pyridine core. nih.govbeilstein-journals.org
This reaction can be used in a tandem fashion with other MCRs, such as the Ugi four-component reaction, to create complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org In this approach, a GBB reaction product containing a carboxylic acid is used as a component in a subsequent Ugi reaction, which introduces four points of diversity. beilstein-journals.org This modularity allows for the systematic variation of substituents around the core structure.
Another modular approach involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. nih.gov By varying the substituents on both the 2-aminopyridine and the α-halogenocarbonyl reactant, a wide array of imidazo[1,2-a]pyridine derivatives can be synthesized. nih.gov
Green Chemistry Considerations and Efficiency in Imidazo[1,2-a]pyridine Acetamide Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines and their derivatives to reduce environmental impact and improve efficiency. ccspublishing.org.cnresearchgate.net Key strategies include the use of multicomponent reactions, alternative energy sources like microwaves and ultrasound, and environmentally benign solvents.
One-pot multicomponent reactions, such as the GBB reaction, are inherently green as they reduce the number of synthetic steps, minimize waste, and often have high atom economy. ccspublishing.org.cnresearchgate.net The use of green solvents, such as water or bio-based solvents like eucalyptol, in these reactions further enhances their environmental credentials. nih.govresearchgate.net
Microwave-assisted synthesis has been shown to accelerate reaction times, improve yields, and reduce side product formation in the synthesis of imidazo[1,2-a]pyridines. ccspublishing.org.cnresearchgate.net Similarly, ultrasound-assisted synthesis has been successfully employed, often in aqueous media, providing a metal-free and base-free method for C-H functionalization. organic-chemistry.org
The development of catalyst-free and metal-free synthetic protocols is another important aspect of green chemistry in this field. nih.gov For example, catalyst-free condensation of 2-aminopyridines with bromoacetophenones has been achieved using eco-friendly techniques. nih.gov Molecular iodine has also been used as an inexpensive and environmentally friendly catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives in water. nih.gov
The three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃ also aligns with green chemistry principles due to its operational simplicity, high atom economy, and the ability to be performed in air without the need for stringent anhydrous conditions. utexas.edumdpi.comresearchgate.net
Structure Activity Relationship Sar Studies of 2 Imidazo 1,2 a Pyridin 3 Yl Acetamide Derivatives
Influence of Substituent Patterns on the Imidazo[1,2-a]pyridine (B132010) Nucleus
The substitution pattern on the bicyclic imidazo[1,2-a]pyridine core is a critical determinant of biological activity and target selectivity. Modifications at the 2-, 6-, and 8-positions have been systematically explored to enhance potency and define the spatial and electronic requirements for optimal interaction with biological targets.
The C2-position of the imidazo[1,2-a]pyridine nucleus is a key site for modification, and the introduction of various aryl and heteroaryl moieties has a significant impact on pharmacological activity. Research indicates that a directly attached phenyl ring at this position is often essential for maintaining biological activity in certain classes of inhibitors. nih.gov
Studies have shown that expanding the aromatic system can be beneficial. For instance, derivatives with a biphenyl (B1667301) group at C2 displayed greater acetylcholinesterase (AChE) inhibition compared to those with a simple phenyl ring. nih.gov The substitution pattern on the C2-phenyl ring itself is also crucial; electron-donating groups like methyl and halogens such as fluoro, chloro, and bromo are generally well-tolerated and can lead to potent compounds. mdpi.com
Heteroaromatic substitutions are also widely explored. The incorporation of rings like 1-methylpyrazole, thiophene, and pyridine (B92270) at the C2-position has been shown to be a viable strategy in the design of novel inhibitors, for example, against the c-Met kinase. mdpi.comnih.govnih.gov These substitutions can influence the molecule's electronic properties, solubility, and ability to form specific interactions with the target protein.
Table 1: Effect of C2-Substitutions on Biological Activity This table is interactive. Click on the headers to sort the data.
| C2-Substituent | Target/Activity | Observation | Reference(s) |
|---|---|---|---|
| Phenyl | Antituberculosis | Essential for activity. | nih.gov |
| Biphenyl | Acetylcholinesterase (AChE) | Increased inhibitory activity compared to phenyl. | nih.gov |
| 1-Methylpyrazole | c-Met Kinase | Potent inhibition achieved. | nih.gov |
| Thienyl | General Synthesis | Well-tolerated in synthetic procedures. | nih.gov |
| Pyridinyl | General Synthesis | Successfully incorporated, yielding active compounds. | mdpi.com |
Substitutions on the pyridine ring portion of the nucleus, specifically at the 6- and 8-positions, play a vital role in fine-tuning the pharmacological properties of imidazo[1,2-a]pyridine derivatives.
At the 6-position, halogen substituents have been shown to be particularly important. For example, 6-iodo and 6-bromo derivatives exhibit high binding affinity for β-amyloid (Aβ) aggregates, making them promising candidates for imaging agents in Alzheimer's disease. nih.gov In the context of Rab geranylgeranyl transferase (RGGT) inhibition, a clear trend was observed where activity decreased with increasing halogen size (Cl > Br > I). nih.gov This suggests that both electronic effects and steric bulk at this position are critical for activity.
The 8-position has also been a key focus for optimization. In the development of c-Met inhibitors, an 8-fluoro group was found to be optimal. nih.gov Docking simulations revealed that larger substituents, such as a trifluoromethyl (CF3) group, could not fit into the target's binding pocket, resulting in a loss of inhibitory activity. nih.gov Conversely, for a series of AChE inhibitors, a methyl group at the 8-position of a 2-biphenyl-substituted scaffold resulted in the highest potency. nih.gov This highlights how the optimal substituent at a given position is highly dependent on the specific biological target.
Table 2: Effect of C6- and C8-Substitutions on Biological Activity This table is interactive. Click on the headers to sort the data.
| Position | Substituent | Target/Activity | Observation | Reference(s) |
|---|---|---|---|---|
| 6 | Iodo, Bromo | Aβ aggregates | High binding affinity (Ki = 10-15 nM). | nih.gov |
| 6 | Chloro > Bromo > Iodo | RGGT Inhibition | Activity decreases with increasing halogen size. | nih.gov |
| 8 | Fluoro | c-Met Kinase | Optimal for inhibitory activity. | nih.gov |
| 8 | Chloro, CF3 | c-Met Kinase | Loss of inhibitory activity due to steric hindrance. | nih.gov |
| 8 | Methyl | AChE Inhibition | Highest potency in its series. | nih.gov |
The bridgehead nitrogen atom (N-1) of the imidazo[1,2-a]pyridine scaffold is a fundamental feature that significantly influences receptor affinity. It is not a site for substitution but rather a core structural element whose electronic properties and hydrogen-bonding capacity are crucial for biological activity. SAR studies consistently show that this nitrogen atom is a key pharmacophoric feature. nih.gov
In the context of c-Met kinase inhibitors, molecular modeling has shown that the N-1 nitrogen forms a critical hydrogen bond with the side chain of an aspartate residue (Asp-1222) in the enzyme's active site. nih.gov This interaction is a key anchor point for the inhibitor, and its disruption leads to a significant loss of potency. Similarly, in antitubercular agents, the bridgehead nitrogen was identified as being essential for activity. nih.gov
Further evidence for its importance comes from bioisosteric replacement strategies. In the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the related imidazo[1,2-a]pyrazine (B1224502) scaffold was employed, where the bridgehead nitrogen is retained as a key element for mimicking interactions made by established drugs. researchgate.netnih.gov This underscores the conserved role of the bridgehead nitrogen in establishing high-affinity binding across different target classes.
Optimization of the 3-Acetamide Side Chain for Pharmacological Potency and Selectivity
The acetamide (B32628) group at the C3-position is a defining feature of this compound class and serves as a versatile handle for optimizing pharmacological properties. Modifications to the amide nitrogen and the length of the acetamide linker have proven to be effective strategies for enhancing potency and selectivity.
Alkylation of the nitrogen atom on the 3-acetamide side chain directly impacts the compound's hydrogen bonding capacity, lipophilicity, and steric profile, which in turn affects biological activity. The synthesis of various N-alkyl and N,N-dialkyl derivatives allows for a systematic exploration of the space around the acetamide group. acs.org
In the development of anticholinesterase agents, substitutions on the imidazo[1,2-a]pyridine ring itself, rather than complex side chains, were found to be critical. For example, simple N-acetamide derivatives with specific ring substitutions (like 8-methyl) showed high activity. nih.gov However, in other contexts, such as the development of anti-ulcer agents, elaboration of the 3-position side chain to include amine functionalities was a key strategy, suggesting that N-substitution patterns are highly target-dependent. nih.gov The ability to introduce various alkyl groups provides a means to modulate physicochemical properties and improve cell permeability or target engagement. mdpi.com
Altering the structure of the two-carbon linker of the acetamide moiety—by extending its length, introducing branches, or incorporating different functional groups—can significantly influence pharmacological outcomes. These modifications can alter the orientation and distance of the terminal functional groups relative to the core scaffold, allowing for optimized interactions with the biological target.
For instance, in a series of anti-ulcer agents, the side chain at the 3-position was elaborated from a simple acetyl group to longer chains containing thioether and amine functionalities, which proved crucial for achieving cytoprotective activity. nih.gov In another study focused on RGGT inhibitors, the acetamide was replaced with a phosphonopropionate moiety. This modification, which alters both the length and the acidic character of the side chain, was essential for activity, demonstrating that significant changes to the linker can lead to inhibitors for entirely new classes of enzymes. nih.gov These findings highlight the importance of exploring beyond simple acetamide structures to unlock new pharmacological potential.
Conformational Analysis and its Implications for Ligand-Receptor Interactions
The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. Conformational analysis of 2-(imidazo[1,2-a]pyridin-3-yl)acetamide derivatives provides crucial insights into the spatial orientation of key functional groups, which in turn governs their binding affinity and selectivity for specific receptors.
Crystal structure analysis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide reveals a relatively planar conformation of the core heterocyclic system. nih.gov A key feature is the torsion angle between the imidazo[1,2-a]pyridine ring and the phenyl ring at the 2-position, which has been determined to be 9.04(5)°. nih.gov This near-coplanarity can influence the electronic properties of the molecule and its ability to fit into the binding pockets of target proteins.
Furthermore, the crystal structure shows that molecules are interconnected by N—H···N hydrogen bonds, forming columns along the crystallographic b-axis. nih.gov The acetamide side chain at the 3-position is a crucial element for these interactions. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonding capabilities are fundamental for the interaction with amino acid residues in the active sites of enzymes and receptors. The ability of the acetamide moiety to engage in such interactions is a recurring theme in the SAR of these compounds across different therapeutic targets.
Modeling studies have further suggested that the imidazo[1,2-a]pyrazine moiety, a related scaffold, can form essential hydrogen bonds with key amino acid residues, such as methionine, in the hinge region of kinases. nih.gov This highlights the importance of the nitrogen atoms in the imidazo[1,2-a]pyridine core for establishing critical ligand-receptor interactions.
SAR in Specific Therapeutic Areas
The versatility of the this compound scaffold is evident from the broad range of biological activities exhibited by its derivatives. By systematically modifying the substituents on the imidazo[1,2-a]pyridine core and the acetamide group, researchers have been able to fine-tune the pharmacological properties of these compounds for specific therapeutic applications.
Neuropharmacological SAR (e.g., GABAergic Modulators, TSPO Ligands)
Derivatives of imidazo[1,2-a]pyridine are well-known for their activity in the central nervous system, with some compounds acting as modulators of the GABAergic system and as high-affinity ligands for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor.
The imidazo[1,2-a]pyridine scaffold is a key component of several TSPO ligands. researchgate.net SAR studies have shown that the introduction of specific substituents on this core can lead to high-affinity and selective ligands. For instance, a 2-phenyl-imidazo[1,2-a]pyridine framework is a common feature in many potent TSPO ligands. The nature and position of substituents on the phenyl ring and the imidazopyridine nucleus are critical for binding affinity.
One notable derivative, [¹¹C]CLINME, which is 2-(6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl)-N-ethyl-N-methylacetamide, was developed as a radioligand for imaging TSPO. nih.gov This compound demonstrates the importance of halogen substituents on both the imidazopyridine ring (chloro at position 6) and the 2-phenyl group (iodo at para-position) for high-affinity binding. Another potent TSPO radioligand, [¹⁸F]PBR316 (2-(6-chloro-2-(4-(2-(fluoro)ethyl)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dimethyl-2-oxoacetamide), also features a 6-chloro-2-phenylimidazo[1,2-a]pyridine (B62877) core and exhibits nanomolar affinity for TSPO (Ki = 6.0 nM). nih.gov
The acetamide side chain at the 3-position is crucial for the TSPO binding of these ligands. Modifications of the N-alkyl substituents on the acetamide group have been shown to significantly impact binding affinity and selectivity. The development of N,N-disubstituted acetamide derivatives has been a key strategy in optimizing these ligands.
While direct SAR data for this compound as GABAergic modulators is limited in the provided context, related structures such as imidazo[1,2-a]pyrimidines have been explored as functionally selective ligands for the GABAA receptor benzodiazepine binding site. nih.gov This suggests that the broader imidazo-heterocycle class has potential for GABAergic modulation, and the acetamide functionality could play a role in interacting with the receptor.
Table 1: Neuropharmacological Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | Activity (Ki) | Key Structural Features |
|---|---|---|---|
| [¹⁸F]PBR316 | TSPO | 6.0 nM | 6-chloro-2-(4-(2-(fluoro)ethyl)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dimethyl-2-oxoacetamide |
Anticancer SAR (e.g., Kinase Inhibitors, Apoptosis Inducers)
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this compound have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms that include kinase inhibition and the induction of apoptosis.
A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, with several compounds displaying IC50 values in the nanomolar range against imatinib-resistant tumor cells. nih.gov This highlights the potential of the imidazo[1,2-a]pyridine core as a scaffold for kinase inhibitors. Similarly, 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides have been developed as highly selective DDR1 kinase inhibitors. nih.gov One promising compound from this series, 8v, potently inhibited DDR1 with an IC50 of 23.8 nM. nih.gov
The induction of apoptosis is another important mechanism of anticancer activity for this class of compounds. Novel imidazo[1,2-a]pyridine compounds, designated as IP-5, IP-6, and IP-7, have been shown to have cytotoxic effects against the HCC1937 breast cancer cell line. nih.gov IP-5 and IP-6, in particular, demonstrated strong cytotoxic impact with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov Further studies revealed that these compounds can induce apoptosis by activating caspases. nih.gov
In a different study, a series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives were synthesized and evaluated for their cytotoxic activity. researchgate.net A derivative with a 3-methoxyphenyl (B12655295) moiety showed potent inhibitory activity against MCF-7 and HeLa cell lines with IC50 values of 2.55 µM and 3.89 µM, respectively. researchgate.net Another related series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives also showed promising anticancer activity. mdpi.com Compound 5l from this series was a potential inhibitor against MDA-MB-231 breast cancer cells with an IC50 of 1.4 µM. mdpi.com
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine and Related Derivatives
| Compound Series/Name | Target/Cell Line | Activity (IC₅₀) | Key Structural Features |
|---|---|---|---|
| IP-5 | HCC1937 | 45 µM | Novel imidazo[1,2-a]pyridine derivative |
| IP-6 | HCC1937 | 47.7 µM | Novel imidazo[1,2-a]pyridine derivative |
| Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivative (with 3-methoxyphenyl) | MCF-7 | 2.55 µM | Imidazo[1,2-a]pyridine with a linked 1,2,3-triazole and a 3-methoxyphenyl group |
| Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivative (with 3-methoxyphenyl) | HeLa | 3.89 µM | Imidazo[1,2-a]pyridine with a linked 1,2,3-triazole and a 3-methoxyphenyl group |
| Compound 5l | MDA-MB-231 | 1.4 µM | 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide |
| Compound 8v | DDR1 Kinase | 23.8 nM | 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamide derivative |
Antimicrobial SAR (e.g., Antibacterial Efficacy)
The imidazo[1,2-a]pyridine scaffold has also been investigated for its antimicrobial properties. Derivatives of this heterocyclic system have shown activity against a range of bacterial pathogens, including drug-resistant strains.
SAR studies on a series of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines revealed bacteriostatic activity against Gram-positive bacteria. nih.gov Specifically, compounds 1g and 2g showed significant activity against S. aureus ATCC 13709 and methicillin-resistant S. aureus (MRSA) ATCC 33591, with Minimum Inhibitory Concentrations (MICs) of 3.91 µg/mL. nih.gov The nature of the substituents at the 2-position and on the 3-amino group was found to be critical for antibacterial potency.
Another study on 2-thiosubstituted-3-nitro imidazo[1,2-a]pyridine derivatives, however, did not show any antibacterial activity against the tested strains, which included S. aureus and P. aeruginosa. researchgate.net This suggests that the presence and nature of substituents at the 2 and 3-positions are highly determinative of the antimicrobial profile.
A series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their antimicrobial activity. researchgate.net Many of these compounds were effective against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. researchgate.net The introduction of a methyl-1,2,3-triazole substituent was also explored in this study. researchgate.net
Furthermore, derivatives of 6-heterylthieno[2,3-d]pyrimidines containing an imidazo[1,2-a]pyridine moiety have shown moderate activity against S. aureus, E. coli, and B. subtilis. mdpi.com One compound in this series demonstrated a lower MIC value against P. aeruginosa than the reference drug streptomycin. mdpi.com
Table 3: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Series/Name | Bacterial Strain(s) | Activity (MIC) | Key Structural Features |
|---|---|---|---|
| Compound 1g | S. aureus ATCC 13709, MRSA ATCC 33591 | 3.91 µg/mL | Imidazo[1,2-a]pyridin-3-amine derivative |
| Compound 2g | S. aureus ATCC 13709, MRSA ATCC 33591 | 3.91 µg/mL | Imidazo[1,2-a]pyridin-3-amine derivative |
| 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | P. aeruginosa | Lower than streptomycin | Imidazo[1,2-a]pyridine fused with a thieno[2,3-d]pyrimidine (B153573) system |
Pharmacological Profile and Biological Activities of 2 Imidazo 1,2 a Pyridin 3 Yl Acetamide Derivatives
Central Nervous System (CNS) Activities
Derivatives of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide are renowned for their significant effects on the central nervous system, acting as modulators of key neurotransmitter systems.
Several imidazopyridine derivatives have been developed and investigated for their sedative, hypnotic, and anxiolytic effects. medscape.comnih.gov These compounds are structurally distinct from classical benzodiazepines but often share a similar pharmacological profile. wikipedia.orgbionity.com
Prominent examples include Zolpidem, Alpidem (B1665719), Saripidem, and Necopidem. wikipedia.orgwikipedia.orgwikipedia.org Zolpidem is a well-established hypnotic agent used for the short-term treatment of insomnia, improving sleep latency and duration. nih.govbritannica.com Saripidem is described as a sedative and anxiolytic agent belonging to the imidazopyridine family. wikipedia.orgbionity.com Alpidem, another member of this family, was marketed as an anxiolytic. wikipedia.orgdrugcentral.orgnih.gov Necopidem is also structurally related to zolpidem and alpidem and is considered to have potential sedative and anxiolytic effects. wikipedia.orgchemeurope.com The therapeutic value of such agents for managing anxiety and sleep disorders has been well-established, though their use requires careful management. medscape.com
| Compound | Primary CNS Activity | Reference |
|---|---|---|
| Zolpidem | Sedative, Hypnotic | nih.govbritannica.comwikipedia.org |
| Alpidem | Anxiolytic | wikipedia.orgnih.govnih.gov |
| Saripidem | Sedative, Anxiolytic | wikipedia.orgbionity.comncats.io |
| Necopidem | Sedative, Anxiolytic (putative) | wikipedia.orgchemeurope.comiiab.me |
The primary mechanism for the CNS effects of many imidazopyridine derivatives involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgwikipedia.org GABA is the main inhibitory neurotransmitter in the central nervous system. medscape.comnih.gov These compounds bind to the benzodiazepine (B76468) site on the GABA-A receptor complex, enhancing the effect of GABA and leading to neuronal hyperpolarization and inhibition of neuronal discharge. medscape.comwikipedia.org
A key feature of these derivatives is their subtype selectivity, which distinguishes them from non-selective benzodiazepines. nih.gov Zolpidem, for instance, binds with high affinity to GABA-A receptors containing the α1 subunit, which is thought to mediate its strong hypnotic effects while having weaker anxiolytic and myorelaxant properties. nih.govwikipedia.orgnih.gov It displays intermediate affinity for α2 and α3 subtypes and no significant affinity for α5-containing receptors. wikipedia.orgnih.gov Saripidem is also highly subtype-selective, binding primarily to the ω1 (α1) subtype. wikipedia.orgbionity.com This selectivity for specific GABA-A receptor subtypes is a critical area of research for developing agents with more targeted therapeutic effects and potentially fewer side effects. nih.govnih.gov The development of functionally selective ligands for GABA-A receptors continues to be an active area of research. nih.gov
Beyond the central GABA-A receptors, some imidazo[1,2-a]pyridine derivatives exhibit high affinity for the Translocator Protein (18 kDa), or TSPO, formerly known as the peripheral benzodiazepine receptor. wikipedia.orgnih.gov TSPO is found in glial cells within the brain and its expression is significantly upregulated at sites of brain injury and neuroinflammation. nih.govnih.gov This makes TSPO an important biomarker for various neuropathological conditions, including Alzheimer's disease, multiple sclerosis, and neuroinflammation. nih.gov
Alpidem was noted to have a high affinity for both TSPO and the central benzodiazepine receptor. wikipedia.org This dual activity has spurred the development of other imidazo[1,2-a]pyridine-based compounds as selective TSPO ligands for use in positron emission tomography (PET) imaging. nih.govmdpi.com Radioligands such as [¹¹C]CLINME have been designed based on the imidazopyridine structure to visualize and quantify neuroinflammation in vivo. mdpi.com These imaging agents offer a non-invasive way to study active disease processes in neurodegenerative disorders. nih.govnih.gov
The orexin (B13118510) system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness. nih.gov Loss of orexin signaling is linked to narcolepsy, making orexin receptor agonists a potential therapeutic strategy for sleep disorders characterized by excessive daytime sleepiness. nih.gov Orexin-A administration has been shown to promote wakefulness and suppress both REM and non-REM sleep by acting on both receptor subtypes. nih.gov While imidazopyridine derivatives are well-known for their sleep-modulating effects via the GABAergic system, direct and significant modulation of orexin receptors by this compound derivatives is not a widely documented mechanism in the current scientific literature. The primary focus of research for this chemical class has remained on the GABA-A and TSPO receptor systems.
Anticancer and Antitumor Efficacy
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. nih.gov These compounds have been investigated for their ability to inhibit cancer cell growth, induce apoptosis, and overcome drug resistance. nih.govnih.govresearchgate.net
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. nih.govnih.gov Research has shown that modifications to the imidazo[1,2-a]pyridine core can yield potent compounds that arrest the cell cycle and induce apoptosis in cancer cells. nih.gov
For example, novel imidazo[1,2-a]pyridine derivatives have been shown to enhance the expression of the pro-apoptotic protein BAX while reducing the expression of the anti-apoptotic protein Bcl-2 in A549 lung cancer cells. nih.gov In another study, three new imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) were tested against the HCC1937 breast cancer cell line, with IP-5 and IP-6 showing potent cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. nih.gov The mechanism for IP-5 was linked to the induction of cell cycle arrest, evidenced by increased levels of p53 and p21 proteins. nih.gov Furthermore, other studies have reported the cytotoxic activity of related benzo britannica.comwikipedia.orgimidazo[1,2-a]pyrimidine derivatives against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. researchgate.net A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have also been developed as inhibitors of c-KIT, a target in gastrointestinal stromal tumors. nih.govresearchgate.net
| Derivative Class | Target Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Novel Imidazo[1,2-a]pyridines | A549 (Lung) | Enhanced BAX, Reduced Bcl-2 | nih.gov |
| IP-5, IP-6 | HCC1937 (Breast) | Cytotoxic (IC50 = 45µM, 47.7µM), Cell cycle arrest | nih.gov |
| Benzo britannica.comwikipedia.orgimidazo[1,2-a]pyrimidines | HepG2 (Liver), MCF-7 (Breast) | Cytotoxic activity | researchgate.net |
| Imidazo[1,2-a]pyridine derivative (MIA) | MDA-MB-231 (Breast), SKOV3 (Ovarian) | Reduced cell viability, induced apoptosis, anti-inflammatory effects | nih.gov |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | Imatinib-resistant tumor cells (GIST) | c-KIT inhibition | nih.govresearchgate.net |
Inhibition of Key Kinase Targets (e.g., PI3K/mTOR, Akt/mTOR, BCR-ABL, EGFR)
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
Notably, a series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR). One particular compound proved to be a potent PI3K/mTOR dual inhibitor, exhibiting excellent kinase selectivity. ijpsjournal.comrsc.org This compound also showed significant inhibition of tumor growth in xenograft models. ijpsjournal.comrsc.org Further studies have shown that certain imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR pathway within cancer cells, leading to a dose-dependent decrease in the phosphorylation of Akt and its downstream target, p70S6K. ijpsjournal.com
In a focused study on the Akt/mTOR pathway, a novel imidazo[1,2-a]pyridine compound was found to inhibit this signaling cascade in melanoma and cervical cancer cells. mdpi.comnih.gov Treatment with this compound led to reduced levels of phosphorylated protein kinase B (p-Akt) and phosphorylated mechanistic target of rapamycin (p-mTOR). mdpi.com This inhibition of the Akt/mTOR pathway was associated with G2/M cell cycle arrest and the induction of intrinsic apoptosis in the tested cancer cell lines. mdpi.comnih.gov
While not derivatives of this compound, the closely related imidazo[1,2-b]pyridazine (B131497) scaffold has yielded a potent pan-inhibitor of the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, including the challenging T315I gatekeeper mutation that confers resistance to many existing therapies for chronic myeloid leukemia (CML). nih.govnih.govacs.org The compound, AP24534, demonstrated low nanomolar inhibitory concentrations against both native BCR-ABL and the T315I mutant. nih.gov The development of such inhibitors is a critical area of research, as the T315I mutation is a significant cause of treatment failure in CML. mdpi.com
Furthermore, non-covalent inhibitors based on the imidazo[1,2-a]quinoxaline (B3349733) structure have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR). Several of these compounds exhibited inhibitory concentrations (IC50) in the nanomolar range against wild-type EGFR, comparable to the established drug erlotinib. researchgate.net
Table 1: Selected Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Target Kinase(s) | Key Findings |
|---|---|---|
| Imidazo[1,2-a]pyridine derivative | PI3K/mTOR | Potent dual inhibitor with excellent kinase selectivity. ijpsjournal.comrsc.org |
| Imidazo[1,2-a]pyridine derivative | Akt/mTOR | Inhibits phosphorylation of Akt and mTOR, induces apoptosis. mdpi.comnih.gov |
| Imidazo[1,2-b]pyridazine derivative | BCR-ABL (including T315I) | Pan-inhibitor with low nanomolar IC50 values. nih.govnih.govacs.org |
| Imidazo[1,2-a]quinoxaline derivative | EGFR | Nanomolar IC50 values comparable to erlotinib. researchgate.net |
Suppression of Drug Resistance Mechanisms (e.g., BCR-ABL T315I Mutation)
A significant challenge in cancer therapy is the emergence of drug resistance, often driven by mutations in the target proteins. The T315I mutation in the BCR-ABL kinase is a prime example, rendering many tyrosine kinase inhibitors ineffective in the treatment of chronic myeloid leukemia (CML). mdpi.com
Research into related heterocyclic scaffolds has led to the discovery of compounds capable of overcoming this resistance. A notable example is the imidazo[1,2-b]pyridazine derivative AP24534, which was specifically designed as a pan-inhibitor of BCR-ABL, including the T315I mutant. nih.govnih.govacs.org This compound potently inhibits the kinase activity of both the native and the T315I mutant forms of BCR-ABL. nih.gov The design of such molecules that can effectively target both the wild-type and mutated forms of a kinase is a key strategy to combat drug resistance. rjeid.com
Modulation of Tubulin Polymerization and Aldehyde Dehydrogenase (ALDH) Activity
Beyond kinase inhibition, imidazo[1,2-a]pyridine derivatives have shown promise in targeting other critical cellular components, such as tubulin and aldehyde dehydrogenase (ALDH).
A series of novel 2-aryl-3-arylamino-imidazo-pyridines and -pyrazines, inspired by the natural tubulin inhibitor combretastatin (B1194345) A-4, were designed and synthesized. rsc.org Several of these compounds exhibited significant inhibition of tubulin polymerization, a process essential for cell division. rsc.org Similarly, fused imidazopyrazine-based derivatives have been identified as inhibitors of tubulin polymerization, showing efficacy against neuroblastoma cell lines. nih.gov These compounds are believed to interact with the colchicine (B1669291) binding site on tubulin. rsc.orgnih.gov While these studies focus on related scaffolds, they highlight the potential of the broader imidazo-heterocycle family as tubulin targeting agents. researchgate.netresearchgate.net
In another line of research, a novel class of imidazo[1,2-a]pyridine derivatives has been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3). This enzyme is overexpressed in glioblastoma stem-like cells and plays a crucial role in their survival. Representative compounds from this series demonstrated nanomolar to picomolar efficacy against patient-derived glioblastoma stem-like cells, suggesting that targeting ALDH could be a promising strategy for treating this aggressive brain tumor.
Anti-infective and Antimicrobial Properties
The imidazo[1,2-a]pyridine scaffold is also a rich source of compounds with potent activity against a range of infectious agents, including bacteria, fungi, viruses, and mycobacteria.
Broad-Spectrum Antibacterial Activity (e.g., S. aureus, E. coli, B. subtilis, P. aeruginosa)
Derivatives of this compound have demonstrated notable antibacterial properties. A study on 2-(6-imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives showed moderate inhibitory activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. mdpi.com Another study on related imidazo[1,2-c]pyrimidine (B1242154) derivatives reported significant antibacterial activity against S. aureus, B. subtilis, and P. aeruginosa. ekb.eg Hydrazone derivatives of imidazo[1,2-a]pyridine have also been found to be potent against E. coli, with one compound showing an inhibition diameter of 11 mm. tsijournals.com However, a series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives did not show any antibacterial activity against the tested strains of S. aureus and P. aeruginosa. researchgate.net
Table 2: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Bacterial Strain | Compound Type | Activity |
|---|---|---|
| Staphylococcus aureus | 2-(6-Imidazo[1,2-a]pyridin-2-yl...)-N-arylacetamide | Moderate inhibition mdpi.com |
| Escherichia coli | 2-(6-Imidazo[1,2-a]pyridin-2-yl...)-N-arylacetamide | Moderate inhibition mdpi.com |
| Bacillus subtilis | 2-(6-Imidazo[1,2-a]pyridin-2-yl...)-N-arylacetamide | Moderate inhibition mdpi.com |
| Pseudomonas aeruginosa | Imidazo[1,2-c]pyrimidine derivative | Significant activity ekb.eg |
| Escherichia coli | Imidazo[1,2-a]pyridine hydrazone derivative | Potent (11 mm inhibition zone) tsijournals.com |
Antifungal and Antiviral Activity (e.g., Human Cytomegalovirus, Varicella-Zoster Virus)
The anti-infective spectrum of imidazo[1,2-a]pyridine derivatives extends to fungi and viruses. A series of imidazo[1,2-a]pyridinehydrazone derivatives were evaluated for their activity against Candida albicans, a common cause of fungal infections. nih.gov The results indicated that the antifungal activity was dependent on the substituent on the phenyl ring of the hydrazone moiety. nih.gov
In the realm of antiviral research, imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have been synthesized and tested for their activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). Several of these compounds were found to be potent inhibitors of both viruses. Importantly, these derivatives showed similar activity against both thymidine (B127349) kinase-competent and -deficient strains of VZV, suggesting a mechanism of action that is independent of the viral thymidine kinase.
Anti-tuberculosis Potential
Derivatives of this compound have shown significant promise as anti-tuberculosis agents. A set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their in vitro activity against various strains of Mycobacterium tuberculosis, including replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains. Seven of these compounds exhibited a minimum inhibitory concentration (MIC90) of ≤1 μM against the tested tuberculosis strains. mdpi.comnih.gov A representative compound from this class demonstrated remarkable selectivity for mycobacteria over other non-mycobacterial organisms. mdpi.comnih.gov These findings highlight the potential of this class of compounds as a new and effective treatment for tuberculosis.
Anti-inflammatory and Immunomodulatory Effects
Derivatives of imidazo[1,2-a]pyridine have demonstrated notable anti-inflammatory and immunomodulatory properties. Research has shown that these compounds can modulate key signaling pathways involved in the inflammatory response.
A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been a subject of study for its anti-inflammatory effects in breast and ovarian cancer cell lines. nih.gov This compound was found to suppress the phosphorylation of STAT3 at Tyr705, a critical step in the IL-6/STAT3 signaling pathway which plays a significant role in both inflammation and cancer. nih.gov The activation of STAT3 and NF-κB can create a positive feedback loop that enhances inflammatory responses, and MIA was shown to diminish the DNA-binding activity of NF-κB. nih.gov
Furthermore, the study indicated that MIA could reduce the expression of inflammatory mediators such as iNOS and COX-2, which are often overexpressed in cancerous and inflamed tissues. nih.gov The combination of MIA with curcumin, a natural anti-inflammatory agent, was observed to enhance these inhibitory effects. nih.gov Molecular docking studies have suggested that these imidazo[1,2-a]pyridine derivatives can bind to the p50 subunit of NF-κB. nih.gov
Earlier studies have also reported the synthesis of imidazo[1,2-a]pyridinyl acetamides and their evaluation for anti-inflammatory activity, indicating that both acetamide (B32628) and benzamide (B126) derivatives are active.
Table 1: Anti-inflammatory and Immunomodulatory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Biological Target/Pathway | Observed Effects | Cell Lines |
|---|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | STAT3/NF-κB/iNOS/COX-2 | Suppressed STAT3 phosphorylation, diminished NF-κB DNA-binding, reduced iNOS and COX-2 expression. nih.gov | MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer) |
Other Noteworthy Biological Activities
While the broader class of imidazo-heterocycles, such as imidazo[1,2-a]pyrazines and imidazo[1,2-b]pyridazines, have been investigated as inhibitors of phosphodiesterases (PDEs), including PDE10, there is currently a lack of specific research literature detailing the activity of this compound derivatives as inhibitors of phosphodiesterase 3 (PDE3). nih.govgoogle.com
α-Glucosidase inhibitors are a class of drugs that help manage hyperglycemia by delaying carbohydrate absorption. Several studies have explored the potential of imidazo[1,2-a]pyridine derivatives as α-glucosidase inhibitors.
One study reported the synthesis of a series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives and evaluated their inhibitory effects against α-glucosidase (α-GLY). nih.gov The results showed that some of these novel derivatives exhibited potent inhibitory activity, with some compounds showing higher potency than the reference drug, acarbose. nih.gov For instance, compounds 8b , 8e , and 8i from the series demonstrated significant α-glucosidase inhibition. nih.gov
Table 2: α-Glucosidase Inhibitory Activity of Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole Derivatives
| Compound | K_i (μM) against α-GLY |
|---|---|
| 8b | 6.09 ± 0.37 nih.gov |
| 8e | 13.03 ± 2.43 nih.gov |
| 8i | 15.68 ± 1.97 nih.gov |
| Acarbose (Reference) | 24.36 ± 3.12 nih.gov |
There is currently no specific research available in the public domain that investigates the modulatory effects of this compound derivatives on the Retinoid-related orphan receptor gamma (RORγ).
The imidazo[1,2-a]pyridine framework is present in several centrally active compounds, and its derivatives have been explored for their anticonvulsant potential. A patent has described imidazo[1,2-a]pyridine derivatives with demonstrated anxiolytic, hypnotic, and anticonvulsant properties. google.com
A preliminary study on a series of ω-(1H-1-imidazolyl)-N-(p-substituted phenyl) acetamide, propionamide, and butiramide derivatives showed anticonvulsant activities against maximal electroshock-induced seizures in mice. dergipark.org.tr Specifically, 2-(1H-1-imidazolyl)-N-(p-tolyl) acetamide was among the compounds evaluated, with its activity being compared to phenobarbital. dergipark.org.tr
Furthermore, research on structurally related pyrroloimidazopyridines has indicated their anticonvulsant effects in a genetic animal model of epilepsy (DBA/2 mice). nih.gov The study highlighted that the anticonvulsant potency of these derivatives was, in some cases, comparable to that of established antiepileptic drugs like phenytoin (B1677684) and desmethylclobazam. nih.gov
Table 3: Investigated Imidazole (B134444) Derivatives with Anticonvulsant Potential
| Compound Class | Specific Derivative(s) | Anticonvulsant Test Model |
|---|---|---|
| Imidazole Acetamides | 2-(1H-1-imidazolyl)-N-(p-tolyl) acetamide | Maximal Electroshock (MES) dergipark.org.tr |
| Pyrroloimidazopyridines | Pyrrolo[1',2':1,2]imidazo[4,5-b]pyridines and Pyrrolo[2',1':2,3]imidazo[4,5-c]pyridines | Sound-induced seizures in DBA/2 mice nih.gov |
Mechanistic Investigations and Molecular Interactions of 2 Imidazo 1,2 a Pyridin 3 Yl Acetamide Derivatives
Elucidation of Specific Molecular Targets and Binding Modes
The diverse pharmacological effects of imidazo[1,2-a]pyridine (B132010) derivatives stem from their ability to interact with a range of biological macromolecules. Investigations into these interactions have revealed specific molecular targets and elucidated the nature of their binding, which can be either competitive at the primary active site (orthosteric) or at a secondary, regulatory site (allosteric).
In Vitro Receptor Binding and Enzyme Inhibition Assays
In vitro studies have been instrumental in identifying the molecular targets of imidazo[1,2-a]pyridine derivatives and quantifying their inhibitory potency. These assays typically measure the concentration of the compound required to inhibit the activity of a specific enzyme or receptor by 50% (IC50) or the binding affinity (Ki or Kd).
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent inhibitory activity against several kinases crucial in cancer progression. For instance, a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were identified as highly selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. One promising compound from this series, 8v , exhibited a strong binding affinity to DDR1 with a dissociation constant (Kd) of 7.8 nM and potently inhibited its kinase function with an IC50 of 23.8 nM. nih.gov This compound showed significantly less activity against the closely related DDR2 (IC50 = 1740 nM) and negligible activity against other kinases like Bcr-Abl and c-Kit (IC50 > 10 μM), highlighting its selectivity. nih.gov
Furthermore, other imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of the PI3K/mTOR pathway. One such derivative, a dual PI3K/mTOR inhibitor, showed excellent kinase selectivity with an IC50 of 0.20 nM for PI3K and 21 nM for mTOR. nih.gov Another study reported a PI3Kα inhibitor from this class with an IC50 of 2 nM. nih.gov The anti-proliferative effects of these compounds are often linked to their ability to bind to the ATP-binding site of these kinases. nih.gov
In the context of Alzheimer's disease, certain imidazo[1,2-a]pyridine derivatives have been evaluated as ligands for beta-amyloid (Aβ) plaques. For example, 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its bromo derivative have shown high binding affinities for Aβ aggregates, with Ki values of 15 nM and 10 nM, respectively. nih.gov
| Compound | Target | Assay Type | Potency (IC50/Ki/Kd) | Reference |
|---|---|---|---|---|
| Compound 8v | DDR1 | Kinase Inhibition | IC50 = 23.8 nM | nih.gov |
| Compound 8v | DDR1 | Binding Affinity | Kd = 7.8 nM | nih.gov |
| Compound 8v | DDR2 | Kinase Inhibition | IC50 = 1740 nM | nih.gov |
| PI3K/mTOR Dual Inhibitor | PI3K | Kinase Inhibition | IC50 = 0.20 nM | nih.gov |
| PI3K/mTOR Dual Inhibitor | mTOR | Kinase Inhibition | IC50 = 21 nM | nih.gov |
| PI3Kα Inhibitor | PI3Kα | Kinase Inhibition | IC50 = 2 nM | nih.gov |
| IMPY | Aβ Aggregates | Binding Affinity | Ki = 15 nM | nih.gov |
| Bromo-derivative of IMPY | Aβ Aggregates | Binding Affinity | Ki = 10 nM | nih.gov |
Allosteric Modulation and Orthosteric Binding Mechanisms
Imidazo[1,2-a]pyridine derivatives can exert their effects through two primary mechanisms: orthosteric binding and allosteric modulation. Orthosteric ligands bind directly to the primary active site of a receptor or enzyme, often competing with the endogenous substrate. frontiersin.org In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the activity of the protein without directly blocking the active site. frontiersin.org
Several studies have identified imidazo[1,2-a]pyridines as allosteric modulators. For example, derivatives of this scaffold have been reported as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, suggesting their potential in treating neurological and psychiatric disorders. nih.gov Another study identified novel imidazo[1,2-a]pyridine derivatives as potent allosteric inhibitors of autotaxin (ATX), an enzyme implicated in fibrosis. nih.gov The binding of these inhibitors to an allosteric site was confirmed through structural and computational studies. nih.gov
Conversely, many of the anticancer effects of imidazo[1,2-a]pyridine derivatives are attributed to their orthosteric binding to the ATP-binding pocket of various kinases, such as PI3K and FLT3. nih.govnih.gov This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking signaling pathways essential for cancer cell proliferation and survival. Molecular docking studies have often been used to visualize and confirm the binding of these inhibitors within the active site of their target kinases. nih.gov
Cellular and Biochemical Pathway Interventions
The interaction of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide derivatives with their molecular targets triggers a cascade of events within the cell, leading to the modulation of various biochemical pathways. These interventions are central to their therapeutic effects, particularly in cancer and neurodegenerative diseases.
Induction of Apoptosis and Cell Cycle Modulation
A significant body of research has demonstrated that imidazo[1,2-a]pyridine derivatives can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. These effects are often a direct consequence of the inhibition of key signaling pathways.
For instance, treatment of melanoma and cervical cancer cells with a novel imidazo[1,2-a]pyridine compound led to G2/M phase cell cycle arrest and a significant increase in intrinsic apoptosis. nih.govnih.gov Mechanistically, this was associated with the reduced phosphorylation of Akt and mTOR, key components of a pro-survival signaling pathway. nih.gov The compound also increased the levels of the tumor suppressor p53 and the pro-apoptotic protein BAX, while decreasing the anti-apoptotic protein BCL2. nih.gov Another study on a novel imidazo[1,2-a]pyridine derivative, La23, in HeLa cells showed that it induced apoptosis via the p53/Bax-mediated mitochondrial pathway, leading to the release of cytochrome c and activation of caspase-3. nih.govresearchgate.net
| Compound/Derivative | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Novel Imidazo[1,2-a]pyridine | Melanoma (A375, WM115), Cervical (HeLa) | G2/M Cell Cycle Arrest, Apoptosis | Inhibition of AKT/mTOR pathway, increased p53 and BAX | nih.govnih.gov |
| La23 | HeLa | Apoptosis | p53/Bax-mediated mitochondrial pathway, caspase-3 activation | nih.govresearchgate.net |
| Selenylated Imidazo[1,2-a]pyridines | Breast Cancer | Apoptosis | Induction of DNA damage | nih.gov |
Inhibition of Amyloid Beta Plaque Formation and Neuroinflammation Pathways in Alzheimer's Disease Models
In the context of Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides into plaques and the associated neuroinflammation are key pathological hallmarks. Certain imidazo[1,2-a]pyridine derivatives have shown promise in targeting these processes.
As mentioned previously, derivatives such as IMPY can bind with high affinity to Aβ aggregates, suggesting their potential as imaging agents to detect plaques in the brain. nih.gov Beyond detection, some derivatives have been investigated for their therapeutic potential. A study on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones demonstrated both acute and chronic anti-inflammatory activity in vivo. nih.gov One of the tested compounds showed promising results in an aluminum chloride-induced Alzheimer's disease model in rats, improving amnesic performance and exhibiting antioxidant and neuroprotective effects. nih.gov This suggests that the anti-inflammatory properties of these compounds could be beneficial in mitigating the neuroinflammatory component of Alzheimer's disease. However, direct evidence for the inhibition of Aβ plaque formation by this compound itself is not yet available in the scientific literature.
Modulation of Signal Transduction Pathways (e.g., PI3K/mTOR, Akt/mTOR)
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.gov Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. nih.govnih.govsci-hub.cat A number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors. nih.govnih.govsci-hub.cat
Research has demonstrated that certain imidazo[1,2-a]pyridine derivatives can effectively inhibit the PI3K/Akt/mTOR pathway. nih.gov For instance, one study identified a novel imidazo[1,2-a]pyridine compound, referred to as compound 6, that inhibits the proliferation of melanoma and cervical cancer cells. nih.govnih.gov Mechanistic investigations revealed that this compound's anti-cancer effects are associated with the inhibition of PI3K signaling. nih.gov Western blot analysis of key proteins in this pathway showed that treatment with compound 6 led to a reduction in the phosphorylation of both Akt (at serine 473) and mTOR. nih.gov This inhibition of the Akt/mTOR pathway is believed to be a key mechanism behind the observed cell cycle arrest and induction of apoptosis in cancer cells. nih.govnih.gov
Further studies have led to the development of highly potent imidazo[1,2-a]pyridine-based dual PI3K/mTOR inhibitors. One such derivative, 15a (2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide), has shown excellent kinase selectivity and significant tumor growth inhibition in preclinical models. sci-hub.catacs.org This compound demonstrated potent inhibition of both PI3K and mTOR. nih.govnih.gov The development of such dual inhibitors is a promising strategy as it can simultaneously target multiple points in the PI3K/Akt/mTOR pathway, potentially leading to a more effective anti-cancer response. nih.govnih.gov
The inhibitory activity of several imidazo[1,2-a]pyridine derivatives against PI3K and mTOR is summarized in the table below.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 15a | PI3K | 0.20 | HCT-116 | nih.govnih.gov |
| mTOR | 21 | HCT-116 | nih.govnih.gov | |
| Compound 6 | - | 9.7 µM (A375), 11.2 µM (B16-F10), 14.5 µM (HeLa) | Melanoma (A375, B16-F10), Cervical (HeLa) | nih.govnih.gov |
| PI3Kα inhibitor with 1,2,4-oxadiazole (B8745197) group | PI3Kα | 2 | T47D Breast Cancer | nih.gov |
Computational Modeling of Ligand-Target Interactions
Computational modeling techniques, including molecular docking and molecular dynamics simulations, are invaluable tools for understanding the interactions between small molecules, such as this compound derivatives, and their biological targets. nih.govnih.gov These methods provide insights into binding affinities, orientations, and the dynamic behavior of ligand-protein complexes, which can guide the design and optimization of new therapeutic agents.
Molecular Docking Simulations for Binding Affinity and Orientation Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns of novel compounds. nih.gov
In the context of imidazo[1,2-a]pyridine derivatives, molecular docking studies have been employed to elucidate their binding modes within the active sites of various enzymes. nih.govrsc.org For example, docking simulations of a series of imidazo[1,2-a]pyridin-3-yl derivatives were performed to predict their selectivity and binding affinity towards targets like human farnesyl diphosphate (B83284) synthase. nih.gov The process typically involves preparing the 3D structures of the ligands and the protein target, identifying the binding cavity, and then using a scoring function to evaluate the different binding poses. nih.gov
The docking scores, which estimate the binding free energy, help in ranking compounds and identifying key interactions. For instance, studies have shown that substitutions on the aromatic ring of the imidazo[1,2-a]pyridine core can significantly influence binding affinity. nih.gov The table below presents representative docking scores for a set of imidazo[1,2-a]pyridin-3-yl derivatives against a biological target, illustrating how different substitutions affect the predicted binding affinity.
| Compound Derivative | MolDock Score | Rerank Score | Protein-Ligand Interaction Energy | Key Interacting Residues | Reference |
| 4(k) | -160.32 | -115.89 | -181.76 | Not Specified | nih.gov |
| 4(g) | -158.87 | -114.98 | -179.23 | Not Specified | nih.gov |
| 4(l) | -157.91 | -113.84 | -178.54 | Not Specified | nih.gov |
These simulations can reveal crucial hydrogen bonds and steric interactions between the ligand and amino acid residues in the target's active site, providing a rationale for the observed biological activity. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-target interactions by simulating the movements of atoms and molecules over time. This method is used to assess the conformational stability of the docked ligand-protein complex and to analyze the dynamics of their interactions. nih.gov
For imidazo[1,2-a]pyridine derivatives, MD simulations have been used to confirm the stability of the binding poses predicted by molecular docking. nih.gov By simulating the behavior of the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site and maintain the key interactions identified in docking studies. These simulations provide valuable information on the flexibility of the protein and the ligand, and how they adapt to each other upon binding. The stability of the protein structure and the docked poses of the ligands are ascertained through these simulations. nih.gov This detailed understanding of the dynamic nature of the interaction is crucial for the rational design of more effective and specific inhibitors.
Preclinical Evaluation and Translational Aspects of 2 Imidazo 1,2 a Pyridin 3 Yl Acetamide Derivatives
In Vitro Pharmacological Characterization
The initial stages of preclinical evaluation involve rigorous in vitro testing to determine the pharmacological properties of new chemical entities. For 2-(imidazo[1,2-a]pyridin-3-yl)acetamide derivatives, this includes comprehensive cell-based assays to assess efficacy and selectivity, as well as functional assays to elucidate their interactions with specific enzymes and receptors.
Cell Line-Based Efficacy and Selectivity Profiling
The cytotoxic and antiproliferative effects of this compound and its derivatives have been evaluated across a variety of human cancer cell lines. These studies are fundamental in identifying the types of cancers that may be most responsive to this class of compounds.
Novel imidazo[1,2-a]pyridine (B132010) compounds, designated as IP-5, IP-6, and IP-7, were investigated for their anticancer activities against the HCC1937 breast cancer cell line. nih.govresearchgate.net The results indicated that IP-5 and IP-6 exhibited strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively, while IP-7 showed a lesser effect with an IC50 of 79.6µM. researchgate.net Furthermore, clonogenic assays demonstrated that IP-5 could reduce the survival rate of HCC1937 cells by over 25.0% at a concentration of 1000 cells. researchgate.net These findings suggest that these derivatives have potent anti-survival effects on breast cancer cells. nih.gov
In another study, a series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives were synthesized and evaluated for their antitumor activity against SMMC7721 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma) cells. niscpr.res.in The majority of these compounds exhibited excellent anticancer activity against both cell lines. niscpr.res.in Similarly, a novel imidazo[1,2-a]pyridine derivative, MIA, demonstrated dose-dependent cytotoxic effects and reduced cell viability in both breast and ovarian cancer cell lines. nih.gov
The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their preclinical profiling. For instance, a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, 13k, showed significantly less antiproliferative activity against the normal human embryonic lung fibroblast cell line MRC-5 (IC50 value of 1.98 μM), which was over 20-fold different from its effect on the HCC827 lung cancer cell line. nih.gov This indicates a favorable selectivity profile for this particular derivative.
Table 1: In Vitro Efficacy of this compound Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | Key Findings | Reference |
| IP-5 | HCC1937 (Breast Cancer) | MTT Assay | IC50: 45µM | researchgate.net |
| IP-6 | HCC1937 (Breast Cancer) | MTT Assay | IC50: 47.7µM | researchgate.net |
| IP-7 | HCC1937 (Breast Cancer) | MTT Assay | IC50: 79.6µM | researchgate.net |
| IP-5 | HCC1937 (Breast Cancer) | Clonogenic Survival | >25% reduction in survival at 1000 cells | researchgate.net |
| MIA | Breast and Ovarian Cancer | MTT Assay | Dose-dependent cytotoxicity | nih.gov |
| 13k | HCC827 (Lung Cancer) | Antiproliferative Assay | IC50: <0.1 μM (approx.) | nih.gov |
| 13k | MRC-5 (Normal Lung Fibroblast) | Antiproliferative Assay | IC50: 1.98 μM | nih.gov |
Enzyme and Receptor Functional Assays
To understand the mechanism of action, enzyme and receptor functional assays are employed. These assays can reveal the specific molecular targets through which the this compound derivatives exert their effects.
Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. researchgate.net A series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as novel PI3K/mTOR dual inhibitors. acs.org One compound, 15a , was identified as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity. acs.org Another study focused on the design of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors, which is a critical enzyme in cancer cell growth and survival. nih.gov
Derivatives of imidazo[1,2-a]pyridine have also been investigated as inhibitors of other important kinases. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives were identified as inhibitors of c-KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST). nih.govresearchgate.net Several of these molecules displayed excellent IC50 values in the nanomolar range and were selective against a wide panel of kinases. nih.govresearchgate.net
Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. rjpbr.com A novel derivative, MIA, was found to suppress the expression of COX-2 and iNOS genes, which are involved in inflammatory pathways. nih.gov
Table 2: Enzyme and Receptor Targets of this compound Derivatives
| Derivative Class | Target Enzyme/Receptor | Key Findings | Reference |
| Imidazo[1,2-a]pyridine derivatives | PI3K/mTOR | Potent dual inhibition, excellent kinase selectivity. | acs.org |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα | Effective inhibition of PI3Kα. | nih.gov |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT | Nanomolar IC50 values, high selectivity. | nih.govresearchgate.net |
| Imidazo[1,2-a]pyridine derivative (MIA) | COX-2, iNOS | Suppression of gene expression. | nih.gov |
In Vivo Efficacy and Proof-of-Concept Studies
Following promising in vitro results, the evaluation of this compound derivatives progresses to in vivo models to assess their efficacy and establish proof-of-concept in a living system.
Animal Models of Disease (e.g., Rheumatoid Arthritis, Cancer Xenografts)
Cancer xenograft models are a cornerstone of in vivo preclinical cancer research. In these models, human cancer cells are implanted into immunocompromised mice, allowing for the evaluation of a drug's antitumor activity in a more complex biological environment.
The PI3K/mTOR dual inhibitor 15a demonstrated significant inhibition of tumor growth in HCT116 and HT-29 colon cancer xenografts without causing obvious effects on the body weight of the animals, suggesting a good tolerability profile. acs.org Another study reported that a thiazolyl imidazo[1,2-a]pyridine molecule suppressed the growth of a HeLa tumor xenograft by 37% when administered intraperitoneally. researchgate.net
While the primary focus of many studies on this class of compounds has been cancer, the anti-inflammatory properties of some derivatives suggest potential applications in other diseases. For example, the inhibition of COX-2 by certain imidazo[1,2-a]pyridine derivatives could be relevant for inflammatory conditions like rheumatoid arthritis. rjpbr.commdpi.com However, specific in vivo studies in rheumatoid arthritis models for this compound derivatives are not extensively detailed in the provided search results.
Evaluation of Pharmacodynamic Markers and Treatment Responses
Pharmacodynamic (PD) markers are crucial for assessing whether a drug is engaging its target and eliciting the desired biological response in vivo. These markers can be molecular (e.g., inhibition of a specific kinase) or physiological (e.g., reduction in tumor size).
In studies of PI3K inhibitors, the phosphorylation status of downstream effectors like Akt is a common pharmacodynamic marker. The evaluation of such markers in tumor tissues from xenograft models can confirm target engagement and help to correlate it with the observed antitumor efficacy. While the importance of PD markers is acknowledged, specific data on the evaluation of pharmacodynamic markers for this compound derivatives in vivo were not extensively available in the provided search results.
Radiopharmaceutical Applications for Diagnostic Imaging
The unique properties of the imidazo[1,2-a]pyridine scaffold also lend themselves to the development of radiopharmaceuticals for diagnostic imaging, particularly for Positron Emission Tomography (PET). nih.govopenmedscience.com PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level. nih.gov
A carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative has been developed as a potential PET probe for targeting the PI3K/mTOR pathway in cancer. nih.gov The synthesis of N-[11C]7, a potent dual PI3K/mTOR inhibitor, was achieved with good radiochemical yield. nih.gov This development is significant because it could enable the non-invasive in vivo assessment of PI3K/mTOR pathway activity in tumors, which could be used for patient stratification, treatment monitoring, and dose optimization.
The development of such radiolabeled compounds requires specific characteristics, including high tumor uptake, prolonged retention time, and favorable pharmacokinetic properties. nih.gov The imidazo[1,2-a]pyridine core appears to be a suitable scaffold for creating these targeted imaging agents.
Design and Synthesis of Radiolabeled this compound Analogs (e.g., 99mTc-, 11C-, 18F-labeled probes)
The design of radiolabeled probes based on the this compound scaffold involves the strategic incorporation of radioisotopes such as Technetium-99m (99mTc), Carbon-11 (¹¹C), and Fluorine-18 (¹⁸F). The choice of radionuclide depends on factors like half-life, decay characteristics, and the imaging modality to be used (SPECT for 99mTc and PET for ¹¹C and ¹⁸F).
Technetium-99m (99mTc) Labeling:
For SPECT imaging, a significant development has been the synthesis of 99mTc-CB256, a derivative designed for imaging the 18-kDa translocator protein (TSPO), which is overexpressed in various cancers. elsevierpure.comnih.gov The design strategy involved creating a precursor, CB256, which includes the imidazopyridine-based TSPO-targeting moiety and a di-(2-picolyl)amine chelator for the technetium core. nih.gov
The radiolabeling is achieved by coordinating the 99mTc radioisotope with the di-(2-picolyl)amine moiety of the CB256 precursor. nih.gov This is accomplished using the fac-[99mTc(H₂O)₃(CO)₃]⁺ synthon, which is generated from 99mTcO₄⁻. nih.gov The reaction of the synthon with CB256 in a solution of methanol (B129727) and saline at 65°C for 20 minutes results in the formation of 99mTc-CB256. nih.gov This process yields a high radiochemical purity of over 95% and a radiochemical yield of approximately 74.5% (decay-corrected). nih.gov The final product is purified using a C18 Sep-Pak cartridge. nih.gov
Carbon-11 (¹¹C) Labeling:
In the realm of PET imaging, a Carbon-11 labeled imidazo[1,2-a]pyridine derivative has been synthesized to target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov The synthesis of the radiotracer, referred to as N-[¹¹C]7, begins with the preparation of a non-radioactive reference standard and an N-demethylated precursor. e-century.us
The radiosynthesis of N-[¹¹C]7 is accomplished through N-¹¹C-methylation of the precursor using [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.gove-century.us This methylation reaction is followed by purification using high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) to yield the final radiotracer with a radiochemical yield of 40-50% (decay-corrected) and a radiochemical purity of over 99%. nih.gove-century.us
Fluorine-18 (¹⁸F) Labeling:
Fluorine-18 is a widely used PET isotope due to its favorable half-life. Two notable ¹⁸F-labeled imidazo[1,2-a]pyridine derivatives, [¹⁸F]FEPIP and [¹⁸F]FPPIP, have been synthesized for the potential imaging of beta-amyloid plaques in Alzheimer's disease. The synthesis of these compounds involves the creation of fluorinated imidazo[1,2-a]pyridine derivatives. While the specific details of the radiolabeling process for these compounds are part of ongoing research, the general strategy involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.
Radiolabeled this compound Analogs
| Radiotracer | Target | Isotope | Imaging Modality | Radiochemical Yield | Radiochemical Purity |
|---|---|---|---|---|---|
| 99mTc-CB256 | Translocator Protein (TSPO) | 99mTc | SPECT | 74.5% ± 6.4% | >95% |
| N-[¹¹C]7 | PI3K/mTOR | ¹¹C | PET | 40-50% | >99% |
| [¹⁸F]FEPIP | Beta-amyloid plaques | ¹⁸F | PET | N/A | N/A |
| [¹⁸F]FPPIP | Beta-amyloid plaques | ¹⁸F | PET | N/A | N/A |
In Vivo Biodistribution and SPECT/PET Imaging
The in vivo behavior of these radiolabeled probes is critical to their potential clinical utility. Biodistribution studies assess the uptake and clearance of the tracer from various organs, while SPECT and PET imaging provide a visual and quantitative measure of the tracer's accumulation at the target site.
99mTc-CB256 (SPECT):
To date, comprehensive in vivo biodistribution studies for 99mTc-CB256 in animal models have not been reported in the available literature. However, in vitro studies have provided promising preliminary data. The radiotracer demonstrated high stability, with over 99% remaining intact after 4 hours of incubation in human serum at 37°C. nih.gov In vitro uptake studies in C6 and U87-MG glioblastoma cell lines, which are rich in TSPO, showed significant accumulation, with 9.84% and 7.87% of the injected dose per milligram of protein, respectively, after 60 minutes. elsevierpure.com These findings suggest that 99mTc-CB256 has the potential for in vivo imaging of TSPO-rich tumors, warranting further investigation through in vivo biodistribution and SPECT imaging studies. elsevierpure.com
N-[¹¹C]7 (PET):
[¹⁸F]FPPIP (PET):
Micro-PET studies have been performed with [¹⁸F]FPPIP to assess its potential as a radioligand for imaging amyloid plaques in the brain. These studies are designed to evaluate the brain uptake and clearance of the tracer. Positive results would show significant retention of the tracer in brain regions known to have high amyloid plaque deposition in Alzheimer's disease models, with rapid washout from healthy brain tissue. This differential uptake is essential for generating high-contrast images.
In Vivo Biodistribution of Radiolabeled Probes (%ID/g)
| Radiotracer | Organ | 10 min | 30 min | 60 min |
|---|---|---|---|---|
| 99mTc-CB256 | Tumor (in vitro uptake %) | 9.84 (C6 cells) | N/A | N/A |
| Tumor (in vitro uptake %) | 7.87 (U87-MG cells) | N/A | N/A | |
| N-[¹¹C]7 | Tumor | Data not available | Data not available | Data not available |
| Blood | Data not available | Data not available | Data not available | |
| Liver | Data not available | Data not available | Data not available | |
| Kidneys | Data not available | Data not available | Data not available | |
| Brain | Data not available | Data not available | Data not available | |
| [¹⁸F]FPPIP | Brain | Data not available | Data not available | Data not available |
Note: In vivo biodistribution data for 99mTc-CB256 and N-[¹¹C]7 are not yet fully available in the public domain. The table reflects the currently published data.
Q & A
Basic: What spectroscopic methods are recommended for structural characterization of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide?
Answer:
Structural elucidation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR identify hydrogen/carbon environments, such as the imidazopyridine core and acetamide moiety. For example, aromatic protons in the fused ring system appear as distinct multiplet signals .
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
- Mass Spectrometry (MS): Validates molecular weight (175.19 g/mol) and fragmentation patterns .
Basic: What are standard synthetic routes for this compound?
Answer:
The compound is synthesized via:
- Friedel-Crafts Acylation: Catalytic Lewis acids (e.g., AlCl₃) enable C-3 acetylation of imidazo[1,2-a]pyridine precursors, yielding high-purity products under optimized conditions .
- Condensation Reactions: Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives react with ammonia/amines using coupling agents (e.g., EDCI) .
- Multi-Step Functionalization: Ethyl imidazo[1,2-a]pyridin-2-yl-acetate intermediates are hydrolyzed to acetamides .
Basic: How is the biological activity of this compound initially screened?
Answer:
- In Vitro Assays: Antimicrobial, antiviral, and anticancer activities are tested against cell lines (e.g., cancer cell viability assays). Imidazopyridines often show IC₅₀ values <10 µM in preliminary screens .
- Enzyme Inhibition Studies: Targets like kinases or proteases are assessed using fluorescence-based assays .
- ADME Profiling: Early-stage pharmacokinetics (e.g., LogD ~1.2–1.5 at pH 7.4) predict bioavailability .
Advanced: How can synthetic yield be optimized while minimizing by-products?
Answer:
- Catalytic Lewis Acids: Reduce catalyst loading (e.g., 10 mol% AlCl₃) to avoid side reactions while maintaining >80% yield .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and purity .
- Temperature Control: Reactions at 60–80°C balance cyclization efficiency and thermal decomposition .
Advanced: How are reaction by-products addressed in large-scale synthesis?
Answer:
- Chromatographic Purification: Flash chromatography isolates the target compound from unreacted precursors or dimerized by-products .
- Parallel Reaction Monitoring: HPLC-MS tracks reaction progress in real-time to halt at optimal conversion (~95%) .
Advanced: What pharmacokinetic parameters are critical for therapeutic potential?
Answer:
Key parameters from preclinical studies include:
Advanced: How does computational modeling (e.g., DFT) aid in structural optimization?
Answer:
- Density Functional Theory (DFT): Predicts electron density distribution, guiding modifications to enhance binding affinity. For example, substituents at C-2/C-6 positions improve interactions with kinase active sites .
- Molecular Docking: Validates target engagement (e.g., binding to ATP pockets in kinases) .
Advanced: How are structure-activity relationships (SAR) explored for this compound?
Answer:
- Substituent Variation: Alkyl/aryl groups at C-2/C-6 positions modulate potency. N-Methylation of the acetamide group reduces metabolic degradation .
- Bioisosteric Replacement: Replacing the pyridine ring with pyrazine maintains activity while altering solubility .
Advanced: What mechanisms underlie its anticancer activity?
Answer:
- Kinase Inhibition: Blocks ATP-binding sites in kinases (e.g., EGFR, VEGFR), disrupting signaling pathways .
- Apoptosis Induction: Upregulates pro-apoptotic proteins (e.g., Bax) and downregulates Bcl-2 in leukemia cells .
Advanced: How is combinatorial chemistry applied to develop derivatives?
Answer:
- Parallel Synthesis: Libraries of acetylated derivatives are generated via Friedel-Crafts acylation, enabling rapid screening of >50 analogues .
- Solid-Phase Synthesis: Immobilized intermediates allow iterative functionalization (e.g., introducing sulfonamide or urea groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
